molecular formula C11H18O4 B1409522 Tert-butyl 2-acetyl-4-oxopentanoate CAS No. 318511-70-5

Tert-butyl 2-acetyl-4-oxopentanoate

Cat. No.: B1409522
CAS No.: 318511-70-5
M. Wt: 214.26 g/mol
InChI Key: CHAMKNSLGLXNAG-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dicarbonyl Compounds in Organic Synthesis

Historical Perspectives and Foundational Principles

The exploration of 1,3-dicarbonyl compounds dates back to the 19th century, with chemists like Arthur Rudolf Hantzsch developing foundational reactions such as the Hantzsch pyridine (B92270) synthesis in 1881, which utilizes a β-ketoester. wikipedia.org The significance of these compounds lies in the acidity of the central methylene (B1212753) (CH2) group, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement facilitates the removal of a proton, generating a stabilized enolate ion that can act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. This fundamental principle underpins much of the synthetic utility of 1,3-dicarbonyls.

Unique Reactivity Profiles of β-Ketoesters as Versatile Synthons

β-Ketoesters, such as tert-butyl 2-acetyl-4-oxopentanoate, are esteemed as versatile synthons in organic synthesis due to their dual reactivity. nih.gov They can act as nucleophiles through their enolate form or as electrophiles at the carbonyl carbons. This ambiphilic nature allows them to participate in a diverse range of chemical transformations, including alkylations, acylations, and various condensation reactions. Their ability to serve as precursors for a multitude of other functional groups further enhances their synthetic value. For instance, they can be readily converted to ketones, esters, and carboxylic acids through straightforward chemical manipulations. researchgate.net

Structural Characteristics of this compound

The specific structure of this compound endows it with a unique set of properties and reactivity patterns that are strategically exploited in organic synthesis.

Acetyl and Oxopentanoate Functional Groups

The molecule possesses two acetyl groups and a pentanoate backbone, positioning it as a 1,3,5-tricarbonyl compound. The presence of multiple carbonyl functionalities provides several sites for potential chemical reactions. The acetyl groups contribute to the acidity of the α-protons, making the formation of enolates favorable. The oxopentanoate portion of the molecule introduces an ester functionality, which can be manipulated independently of the ketone groups under certain conditions.

The Role of the tert-Butyl Ester Moiety in Synthetic Strategy

The tert-butyl ester group is a critical feature in the design of synthetic routes involving this molecule. It serves as a bulky protecting group for the carboxylic acid functionality. This steric hindrance prevents the ester from undergoing reactions that might otherwise occur with less bulky esters, such as methyl or ethyl esters. Furthermore, the tert-butyl group can be selectively removed under acidic conditions, often with trifluoroacetic acid, to reveal the free carboxylic acid without affecting other sensitive functional groups within the molecule. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential and controlled modification of different parts of a complex molecule.

Overview of Academic Research Landscape for this compound

While extensive research exists on the broader class of β-ketoesters, the specific academic landscape for this compound is more niche. Much of the available information comes from chemical supplier databases and patents, indicating its use as a building block in the synthesis of more complex molecules.

Detailed research findings specifically focusing on this compound are not extensively documented in readily available academic literature. However, its structural motifs suggest its potential application in various established synthetic methodologies. For instance, its 1,3-dicarbonyl system makes it a prime candidate for reactions like the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. organic-chemistry.org Similarly, it could serve as a precursor in multicomponent reactions, such as the Hantzsch pyridine synthesis, to generate highly substituted heterocyclic scaffolds. wikipedia.orgorganic-chemistry.org

The compound's value is further highlighted by its role as an intermediate in the synthesis of other valuable chemical entities. For example, related β-ketoesters are known to be key precursors in the synthesis of various pharmaceuticals and biologically active compounds. nih.govmdpi.com The presence of the tert-butyl ester suggests its utility in multi-step syntheses where protecting group strategies are essential.

Future research could focus on exploring the unique reactivity of this trifunctional compound, developing novel synthetic methods that leverage its specific structural features, and investigating its potential as a precursor for new classes of compounds with interesting biological or material properties.

Chemical Compound Information

Compound Name
This compound
Trifluoroacetic acid
Methyl ester
Ethyl ester
Ketones
Esters
Carboxylic acids
Aldehydes
Pyridine
Formaldehyde
Ethyl acetoacetate (B1235776)
Ammonium acetate (B1210297)
Ammonia
Ferric chloride
Manganese dioxide
Potassium permanganate

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS Number 318511-70-5
Appearance Data not widely available
Boiling Point Data not widely available
Melting Point Data not widely available
Density Data not widely available

Current State of Research and Open Questions

The current body of public research on this compound (CAS No. 318511-70-5) is sparse, with the compound primarily appearing in the catalogs of chemical suppliers as a synthetic building block. bldpharm.comkeyorganics.netaksci.comchembk.com This suggests that its primary role is as an intermediate, likely used in proprietary industrial or academic research for the synthesis of more complex, high-value molecules.

The lack of extensive peer-reviewed studies on its synthesis, reactivity, and applications constitutes a significant open question. Key research areas that remain to be explored include:

Optimized Synthesis: What are the most efficient and scalable methods for synthesizing this specific 1,3,5-dicarbonyl compound?

Unique Reactivity: How does the presence of three carbonyl groups at the 1, 3, and 5 positions, combined with the tert-butyl ester, influence its reactivity compared to simpler β-ketoesters?

Biological Activity: Does this compound or its derivatives possess biological activity, similar to the neuroprotective properties reported for its isomer? smolecule.com

Applications: What novel heterocyclic systems or complex natural products could be synthesized using this compound as a starting material?

The investigation into a related isomer, tert-butyl 3-acetyl-4-oxopentanoate , has shown it may function as an endogenous ligand that interacts with proton receptors, indicating potential for treating neurodegenerative conditions. smolecule.com However, further studies are needed to understand its full biological profile. smolecule.com This finding opens the question of whether other isomers, including the title compound, might have similar or complementary therapeutic potential.

Emerging Trends in the Synthesis and Application of Related β-Ketoesters

The broader field of β-ketoester chemistry is continually evolving, with several emerging trends relevant to compounds like this compound.

Advanced Catalytic Methods: One major trend is the development of more efficient and selective catalytic systems. Palladium-catalyzed reactions of allyl β-ketoesters, for example, have opened up new synthetic pathways that are not achievable through conventional methods. cymitquimica.com These reactions proceed through palladium enolates and can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable structures under neutral conditions. cymitquimica.com

Transesterification Innovations: Transesterification is a key method for modifying β-ketoesters and has gained significant attention for its applications in synthesizing pharmaceutical intermediates and for biodiesel production. smolecule.com Recent research focuses on developing environmentally benign catalysts, such as boric acid or reusable amine catalysts, to drive these reactions efficiently. Microwave-assisted transesterification has also emerged as a method to achieve full conversions in minutes, showcasing a trend towards more sustainable and rapid synthesis.

Novel Synthetic Applications: The use of β-ketoesters as precursors for complex, biologically active molecules is a persistent and evolving trend. For instance, derivatives of tert-butyl oxopentanoate have been used in patented syntheses of advanced pharmaceutical intermediates. A notable example from recent literature is the use of a tert-butyl propionate (B1217596) derivative as a key starting material for synthesizing an inhibitor of the Caspase family of enzymes, which are implicated in apoptosis and inflammation. mdpi.com

Below is an interactive table summarizing synthetic methods for related β-ketoesters, highlighting the trend towards diverse and specialized reaction conditions.

MethodKey ReagentsSolventTemperatureYield (%)PurificationNotes
Acid-Catalyzed Esterification 4-oxopentanoic acid, tert-butyl alcoholNeat or Refluxing SolventRefluxModerate-HighDistillationClassical, equilibrium-driven method.
Grignard with Acyl Imidazole 3-(tert-butoxy)-3-oxopropanoic acid, Isopropylmagnesium chlorideTHF0°C to RT~87%Flash ChromatographyHigh selectivity, suitable for lab scale.
Nucleophilic Substitution 4-(4-piperidinyl)morpholine, Sodium AlkoxidesDMF, Toluene, or Dioxane90-110°C86-91%CrystallizationUsed in multi-step pharmaceutical synthesis.
Transacetoacetylation tert-Butyl acetoacetate, various alcohols/aminesToluene or neat90-120°CGood-ExcellentDistillationVersatile method for creating diverse acetoacetate derivatives. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMKNSLGLXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Acetyl 4 Oxopentanoate and Its Analogues

Classical Approaches to β-Ketoester Synthesis Applicable to Tert-butyl 2-acetyl-4-oxopentanoate

The synthesis of β-ketoesters, such as this compound, is a cornerstone of organic chemistry, providing key intermediates for the construction of more complex molecules. ucc.iebenthamdirect.com Classical methods for forming the characteristic 1,3-dicarbonyl motif remain highly relevant and adaptable for the synthesis of this specific compound and its analogues.

Claisen Condensation Strategies for 1,3-Dicarbonyl Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules to furnish a β-ketoester. libretexts.orgnumberanalytics.com This base-promoted reaction involves the deprotonation of the α-hydrogen of one ester molecule to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. jove.comntu.edu.sg The subsequent loss of an alkoxide leaving group generates the β-ketoester. libretexts.orgntu.edu.sg

A critical consideration in the Claisen condensation is the choice of base. To prevent unwanted transesterification side reactions, the alkoxide base used must correspond to the alkoxy group of the starting ester. libretexts.orgjove.com For instance, when synthesizing an ethyl ester, sodium ethoxide is the preferred base. jove.comyoutube.com The use of hydroxide (B78521) bases is avoided as they can lead to irreversible hydrolysis of the ester to a carboxylate ion. jove.com

The reaction mechanism proceeds through several key steps:

Enolate formation: The alkoxide base removes an α-hydrogen from the ester, creating a resonance-stabilized enolate. ntu.edu.sg

Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide ion to form the β-ketoester. ntu.edu.sg

A crucial aspect of the Claisen condensation is that the resulting β-ketoester is more acidic than the starting ester. youtube.com This means that the product is immediately deprotonated by the alkoxide base, and this deprotonation step is the driving force for the reaction. youtube.comyoutube.com An acidic workup in a subsequent step is required to protonate the enolate and yield the final β-ketoester product. ntu.edu.sgyoutube.com

Crossed Claisen Condensations:

When two different esters are used as reactants, the reaction is termed a "crossed" Claisen condensation. libretexts.org These reactions can be complex and lead to a mixture of products if both esters have α-hydrogens. libretexts.orglibretexts.org To achieve a single product, one of the esters must lack α-hydrogens, thereby serving only as the electrophile. libretexts.org Another strategy for achieving selectivity in crossed Claisen condensations is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely convert one ester into its enolate before the addition of the second ester. youtube.comyoutube.com

A variation known as the Dieckmann condensation is an intramolecular Claisen condensation of a diester, which is particularly useful for forming five- and six-membered rings. youtube.comyoutube.com

Transesterification Processes for Ester Modification

Transesterification is a versatile and widely used method for modifying esters, including the conversion of one ester into another, which is particularly relevant for synthesizing specific β-ketoesters like this compound. rsc.orgnih.gov This process is valuable because it allows for the modification of readily available and often less expensive methyl or ethyl esters into more complex or sterically hindered esters. ucc.ienih.gov The direct synthesis of certain esters can be challenging, making transesterification an attractive alternative. nih.gov

The selective transesterification of β-ketoesters is possible due to the unique reactivity of this class of compounds. nih.gov The reaction often proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst can play a significant role. ucc.ienih.gov Alternatively, the formation of an acylketene intermediate has also been proposed. nih.gov

A variety of catalysts can be employed to facilitate transesterification, including:

Acids: Protic acids and Lewis acids are effective, though anhydrous conditions are typically necessary to prevent hydrolysis. nih.gov

Bases: Organic bases can also catalyze the reaction. nih.gov

Metals: Various non-lanthanide metal catalysts have been developed. bohrium.com

Enzymes: Lipases offer a green and mild alternative, often allowing for reactions at lower temperatures without the need for organic solvents. bohrium.com

The general reaction conditions for transesterification are often mild, allowing for good functional group tolerance. ucc.ienih.gov

Table 1: Catalyst Systems for the Transesterification of β-Keto Esters

Catalyst TypeExamplesKey Features
Boron CatalystsBoronic acids, Boric acid, Boron trifluoride diethyl etherateLow toxicity, some are selective for β-keto esters, often good yields under mild conditions. bohrium.com
Amine Catalysts4-DMAP, 2,6-Lutidine, Triethylamine (B128534), Polyaniline saltsWell-established catalysts with improved methodologies over time. bohrium.com
Lipase (B570770) CatalystsCandida antarctica lipase B (CALB)Enzymatic, operates at lower temperatures, can be recycled. bohrium.com
Non-Lanthanide Metal CatalystsVariousA broad range of metal catalysts have been developed. bohrium.com

Reactions Involving Diazo Compounds and Aldehydes

An alternative approach to β-ketoesters involves the reaction of aldehydes with diazo compounds, such as ethyl diazoacetate. organic-chemistry.org This method offers a pathway to these valuable compounds under mild reaction conditions. organic-chemistry.org

In a typical procedure, an aldehyde reacts with ethyl diazoacetate in the presence of a catalyst. organic-chemistry.org Various catalysts have been shown to be effective, including:

Niobium(V) chloride (NbCl5) organic-chemistry.org

Molybdenum(VI) dichloride dioxide organic-chemistry.org

These reactions generally produce the corresponding β-ketoesters in good yields and with high selectivity. organic-chemistry.org

The synthesis can also proceed through a two-step, one-pot process. First, an aldol-type condensation of an aldehyde with ethyl diazoacetate yields an α-diazo-β-hydroxy ester. researchgate.net This intermediate can then undergo a 1,2-hydride shift, often catalyzed by a palladium complex like Pd(PPh3)4, to form the β-ketoester. researchgate.netorganic-chemistry.org

The formation of α-diazo-β-keto esters can also be achieved through a diazo-transfer reaction with a suitable β-ketoester precursor. researchgate.net For example, tert-butyl acetoacetate (B1235776) can be reacted with p-toluenesulfonyl azide (B81097) in the presence of a base like triethylamine to produce tert-butyl α-diazoacetoacetate. orgsyn.org This diazo compound can then be further manipulated. We report a method for the synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylation of corresponding diazomethyl anions with N-acylbenzotriazoles. rsc.org

Direct Synthesis of Tert-butyl Esters Relevant to this compound

The tert-butyl ester group is a crucial protecting group in organic synthesis, valued for its stability towards various nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme-connect.comthieme.de This makes the direct synthesis of tert-butyl esters, including those that could be precursors to or analogues of this compound, a significant area of research.

Esterification of Carboxylic Acid Precursors with tert-Butanol (B103910)

The direct esterification of a carboxylic acid with tert-butanol presents a straightforward route to tert-butyl esters. thieme-connect.comthieme.de However, this reaction can be challenging due to the steric hindrance of the tert-butyl group and the potential for the dehydration of tert-butanol to isobutylene (B52900) under acidic conditions. wikipedia.org

Various methods have been developed to overcome these challenges and facilitate the esterification:

Acid Catalysis: The use of a strong acid catalyst, such as sulfuric acid, is a common approach. thieme-connect.com

Activating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) can be used to activate the carboxylic acid. thieme-connect.com

tert-Butylating Agents: Specific reagents designed for tert-butylation, such as tert-butyl trichloroacetimidate, have been successfully employed. researchgate.net

Flow Microreactors: The use of flow microreactor systems has emerged as an efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group. rsc.org

A recent development involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. thieme-connect.comthieme.de This method has proven effective for the tert-butylation of various carboxylic acids, including free amino acids, proceeding quickly and in high yields. thieme-connect.comorganic-chemistry.org

Table 2: Selected Methods for the Esterification of Carboxylic Acids with tert-Butanol

MethodReagents/ConditionsAdvantages
Acid Catalysistert-Butanol, H2SO4Traditional and well-established. thieme-connect.com
Activating AgentsDi-tert-butyl dicarbonate (Boc2O)Effective for activating the carboxylic acid. thieme-connect.com
tert-Butylating Agentstert-Butyl trichloroacetimidateSpecific reagent for tert-butylation. researchgate.net
Flow MicroreactorsFlow systemEfficient, versatile, and sustainable. rsc.org
Bis(trifluoromethanesulfonyl)imideTf2NH, tert-butyl acetateFast, high yields, applicable to a wide range of substrates. thieme-connect.comorganic-chemistry.org

Utilization of tert-Butyl Protecting Groups in Synthetic Pathways

The tert-butyl group is frequently employed as a protecting group for carboxylic acids in multi-step syntheses. thieme-connect.comethz.ch Its steric bulk prevents it from undergoing hydrolysis under basic conditions, a property that distinguishes it from less hindered esters like methyl or ethyl esters. ethz.ch This orthogonality allows for the selective manipulation of other functional groups in the molecule without affecting the tert-butyl ester. ethz.ch

The introduction of a tert-butyl ester can be achieved through various methods, as discussed in the previous section. Once in place, the tert-butyl group can protect the carboxylic acid functionality during subsequent reactions. ethz.ch For example, in the synthesis of a complex molecule containing both a ketone and an ester, the ketone might be more reactive towards a nucleophile like a Grignard reagent. ethz.ch By protecting the ester as a tert-butyl ester, the Grignard reagent can be directed to react selectively with the ketone. ethz.ch

The removal of the tert-butyl protecting group is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA), which efficiently and selectively cleaves the tert-butyl ester to reveal the corresponding carboxylic acid. thieme.delibretexts.org

In the context of synthesizing this compound analogues, a key precursor could be a β-keto carboxylic acid. Protecting this acid as a tert-butyl ester would allow for further chemical transformations on other parts of the molecule before the final deprotection step, if necessary. The stability of the tert-butyl ester to a wide range of reaction conditions makes it an invaluable tool in the synthetic chemist's arsenal. thieme-connect.com

C-Tert-butoxycarbonylation Reactions

The introduction of a tert-butoxycarbonyl group onto a carbon atom, known as C-tert-butoxycarbonylation, is a key transformation in the synthesis of β-keto esters. This reaction typically involves the acylation of an enolate or a related nucleophile with a tert-butoxycarbonylating agent. While direct synthesis of this compound via this method is not extensively detailed in readily available literature, the principles of C-acylation of β-dicarbonyl compounds are well-established. For instance, the C-acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), provides a route to various β-diketones and α,α-dialkylated β-keto esters. organic-chemistry.org Similarly, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acylating agents, including carboxylic acids, offers a pathway to functionalized α-substituted β-keto esters. organic-chemistry.org These methods highlight the potential for analogous C-tert-butoxycarbonylation reactions to access structures like this compound.

Advanced Synthetic Strategies Towards this compound

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for the control of stereochemistry. These advanced strategies are crucial for the synthesis of chiral analogues of this compound.

Diastereoselective Synthesis of 1,4-Diketones via Tandem Chain Extension-Acylation Reactions

The 1,4-diketone motif is a key structural feature of this compound. Tandem reactions, which combine multiple bond-forming events in a single operation, offer an efficient approach to such structures. One notable example is the tandem reaction initiated by the 1,4-addition of bis(iodozincio)methane to γ-acyloxy-α,β-unsaturated ketones. This sequence proceeds through the formation of a zinc enolate, followed by an intramolecular nucleophilic attack on the ester group and a subsequent Grob-type fragmentation to yield 1,3-diketones. organic-chemistry.org While this specific example leads to 1,3-diketones, the underlying principle of a tandem addition-acylation sequence could be adapted for the synthesis of 1,4-diketones. Other methods for synthesizing 1,4-diketones include the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide and the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones. organic-chemistry.org

Enantioselective Synthetic Routes to Related β-Keto Esters

The synthesis of chiral β-keto esters is of significant interest due to their utility as precursors for a wide range of biologically active molecules. Several enantioselective strategies have been developed to this end.

Asymmetric alkylation of β-keto esters is a powerful tool for creating stereogenic centers. acs.org This approach often utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For example, highly enantioselective α-alkylation of cyclic β-keto esters and β-keto amides has been achieved using phase-transfer catalysis with cinchona derivatives, avoiding the need for transition metals. rsc.org Palladium-catalyzed asymmetric allylic alkylation has also been extensively studied and developed for the large-scale production of chiral β-keto esters. acs.org Iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has also been shown to produce β-hydroxy esters with good to excellent enantioselectivities. rsc.org

Organocatalysis has emerged as a major field in asymmetric synthesis, offering a metal-free alternative for the stereocontrolled formation of chemical bonds. acs.org In the context of β-keto esters, organocatalysts have been successfully employed in various transformations. Cinchona-derived organocatalysts, for instance, have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, leading to chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov The use of proline derivatives as catalysts allows for complete stereocontrol in the addition of β-ketosulfoxides to α,β-unsaturated aldehydes. nih.gov Furthermore, hybrid amide-based Cinchona alkaloids have been shown to be effective catalysts for the enantioselective α-chlorination of β-keto esters. acs.org

Table 1: Organocatalytic Approaches for Stereocontrol in β-Keto Ester Synthesis

Reaction TypeCatalyst TypeSubstrateProductEnantiomeric Excess (ee)
Asymmetric PeroxidationCinchona-derivedγ,δ-Unsaturated β-keto esterδ-Peroxy-β-keto esterUp to 95:5 er
1,4-AdditionProline derivativesβ-Ketosulfoxide & α,β-Unsaturated aldehydeChiral adductComplete diastereocontrol
Asymmetric α-ChlorinationHybrid Amide-Based Cinchona Alkaloidsβ-Keto esterα-Chloro-β-keto esterUp to 97% ee

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the preparation of chiral β-keto esters, both enzymatic and non-enzymatic kinetic resolution methods have been employed.

N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has been used to access enantioenriched β-ketoesters with quaternary stereocenters. rsc.org This method tolerates sterically bulky groups and provides access to compounds that are difficult to synthesize via other asymmetric methods. rsc.org Dynamic kinetic resolution (DKR) is a particularly efficient variation where the racemization of the starting material is faster than the resolution process, theoretically allowing for a 100% yield of a single enantiomer. Rhodium-catalyzed asymmetric transfer hydrogenation of β-cyano α-ketoesters via DKR has been developed to produce chiral β-cyano-α-hydroxy esters with excellent enantio- and diastereoselectivities. acs.org Similarly, the asymmetric hydrogenation of racemic γ-substituted cyclic β-ketoesters via DKR provides access to chiral cyclic β-hydroxy esters with three contiguous stereocenters. acs.org Enzyme-catalyzed kinetic resolutions, often utilizing lipases or ketoreductases, are also widely used for the preparation of enantiomerically enriched β-keto esters and their corresponding β-hydroxy esters. researchgate.netwikipedia.org

Table 2: Kinetic Resolution Techniques for β-Keto Esters

Resolution MethodCatalyst/ReagentSubstrateProductsKey Features
NHC-Catalyzed Kinetic ResolutionN-Heterocyclic CarbeneRacemic 2,2-disubstituted β-ketoesterEnantioenriched β-ketoester and benzoin (B196080) productTolerates sterically bulky groups
Dynamic Kinetic Resolution (DKR) - Asymmetric HydrogenationRhodium-catalystRacemic β-cyano α-ketoesterChiral β-cyano-α-hydroxy ester>99% ee, 99:1 dr in best cases
Dynamic Kinetic Resolution (DKR) - Asymmetric HydrogenationChiral Spiro Iridium CatalystRacemic γ-substituted cyclic β-ketoesterChiral cyclic β-hydroxy esterUp to >99% ee, >99:1 cis,cis-selectivity
Enzymatic Kinetic ResolutionKetoreductase (KRED)Racemic β-ketoesterChiral β-hydroxy ester and remaining β-ketoesterHigh conversion and enantiomeric excess

Optimization of Synthetic Pathways for this compound

Influence of Reagents and Catalysts on Reaction Efficiency and Selectivity

The selection of appropriate reagents and catalysts is paramount in maximizing the yield and purity of this compound. The reaction typically involves the deprotonation of tert-butyl acetoacetate to form a reactive enolate, which then undergoes acylation.

Bases: Strong, non-nucleophilic bases are generally required to ensure complete and rapid enolate formation, which minimizes side reactions. Lithium hexamethyldisilazide (LiHMDS) is a commonly employed base for such transformations due to its high basicity and steric bulk, which prevents it from acting as a nucleophile. lookchem.comnih.gov Other strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can also be utilized. The choice of base can significantly impact the reaction's success, as incomplete deprotonation can lead to self-condensation of the starting materials or other undesired pathways. For instance, in the synthesis of complex β-ketoesters, an excess of the enolate of t-butyl acetate, generated using a strong base like LiHMDS, is often used to drive the reaction to completion and prevent side reactions.

Acylating Agents: The choice of the acylating agent is also critical. Acetyl chloride or acetic anhydride (B1165640) are common choices for introducing the second acetyl group onto the tert-butyl acetoacetate backbone. The reactivity of the acylating agent must be matched with the reaction conditions to control the rate of acylation and prevent over-acylation or other side reactions.

Catalysts: While the Claisen condensation is often base-mediated, catalytic approaches are also being explored to enhance efficiency and selectivity. For the synthesis of related 1,4-diketones, N-heterocyclic carbene (NHC) catalysts have been shown to be effective. For example, thiazolium-derived NHC catalysts can promote the intermolecular Stetter reaction to form 1,4-diketones under mild conditions. lookchem.com Although not directly reported for this compound, these findings suggest that NHC catalysis could be a viable strategy for its synthesis.

Another catalytic approach relevant to the synthesis of β-keto esters is the use of Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated as an efficient catalyst for the transesterification of β-ketoesters, which could be an alternative route to obtaining the desired tert-butyl ester from a different starting ester.

Below is a table summarizing the influence of various bases on the synthesis of β-keto esters, which provides insights into the potential optimization of this compound synthesis.

Base/Catalyst SystemSubstrate(s)Product TypeYield (%)Reference
LiHMDSKetone + Ethyl Chloroformateβ-Keto Ester68 lookchem.com
KHMDSKetone + Ethyl Chloroformateβ-Keto Ester42 lookchem.com
Thiazolium NHC (3b) + TEAArenoxy Acetaldehyde + Vinyl Ketone1,4-DiketoneHigh lookchem.com
Cinchona-based SquaramideImine + Tert-butyl acetoacetateβ-Keto Ester Derivativeup to 99 chemicalbook.com

This table is generated based on data for analogous reactions and is intended to guide the optimization of the synthesis of this compound.

Solvent Effects and Reaction Condition Modulations

The reaction medium and physical parameters such as temperature and reaction time play a crucial role in the outcome of the synthesis of this compound.

Solvent Choice: The solvent must be able to dissolve the reactants and intermediates, remain inert to the highly basic and nucleophilic species in the reaction mixture, and be suitable for the desired reaction temperature. Aprotic solvents are generally preferred for Claisen-type condensations to avoid quenching the enolate.

Ethereal Solvents: Tetrahydrofuran (THF) is a common choice as it is a good solvent for many organic compounds and is compatible with strong bases like LiHMDS. nih.gov

Aromatic Hydrocarbons: Toluene and xylene are often used, particularly in reactions that require higher temperatures, such as transacetoacetylation. lookchem.com In some cases, the use of a solvent like cyclohexane (B81311) can be advantageous to azeotropically remove byproducts, such as tert-butyl alcohol, and drive the reaction to completion. lookchem.com

Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent in NHC-catalyzed reactions for the synthesis of 1,4-diketones, even at room temperature. lookchem.com Dimethylformamide (DMF) is another polar aprotic solvent that can be employed.

Temperature and Reaction Time: The optimal temperature for the synthesis depends on the specific reagents and solvent used. Enolate formation with strong bases like LiHMDS is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions. nih.gov Subsequent acylation may also be performed at low temperatures, followed by warming to room temperature to ensure the reaction goes to completion. The reaction time is also a critical parameter that needs to be optimized to maximize the yield while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time. lookchem.com

The following table illustrates the effect of different solvents on the yield of related diketone and β-keto ester syntheses, highlighting the importance of solvent selection.

SolventBase/CatalystProduct TypeYield/ConversionReference
THFLiHMDSβ-Keto Ester68% lookchem.com
TolueneLiHMDSβ-Keto Ester56% lookchem.com
DMSOThiazolium NHC + TEA1,4-DiketoneGood Conversion lookchem.com
XyleneNone (Thermal)Acetoacetate EsterHigh lookchem.com
EthanolThiazolium NHC + TEA1,4-DiketoneLow Conversion lookchem.com

This table is generated based on data for analogous reactions and is intended to guide the optimization of the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Acetyl 4 Oxopentanoate

Reactivity of the β-Ketoester Moiety

The core reactivity of Tert-butyl 2-acetyl-4-oxopentanoate stems from its β-ketoester functional group. This arrangement, where two carbonyl groups are separated by a single carbon atom (the α-carbon), gives rise to distinct electronic properties that are fundamental to its role in chemical synthesis.

Electrophilic and Nucleophilic Sites in Reaction Design

The structure of this compound features several reactive sites, making it a versatile reagent in organic synthesis. The molecule contains both electrophilic (electron-accepting) and nucleophilic (electron-donating) centers, which determines its reaction pathways. masterorganicchemistry.com

Electrophilic Sites: The carbonyl carbons within the two ketone groups and the ester group are inherently electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, rendering it electron-deficient and susceptible to attack by nucleophiles.

Nucleophilic Sites: The most significant nucleophilic character arises from the α-carbon located between the two carbonyl groups. The hydrogens attached to this carbon are unusually acidic (with a pKa around 9-10) because the resulting conjugate base, an enolate, is highly stabilized by resonance. youtube.com This resonance delocalizes the negative charge onto both oxygen atoms, making the enolate a stable and effective carbon nucleophile. youtube.com This enolate can then attack various electrophiles to form new carbon-carbon bonds. youtube.compressbooks.pub Additionally, the carbonyl oxygen atoms possess lone pairs of electrons and can act as nucleophiles or Lewis bases, particularly in acid-catalyzed reactions where they can be protonated. masterorganicchemistry.com

The interplay between these sites is crucial in reaction design. A base will typically deprotonate the α-carbon to generate the nucleophilic enolate, which can then react with an external electrophile. pressbooks.pub

Table 1: Reactive Sites in this compound

SiteTypeDescription
α-Carbon (C3) Nucleophilic (as enolate)The hydrogens on this carbon are acidic. Deprotonation forms a resonance-stabilized enolate, a potent carbon nucleophile. youtube.com
Carbonyl Carbons ElectrophilicThese carbons are electron-deficient due to the adjacent electronegative oxygen and are targets for nucleophilic attack.
Carbonyl Oxygens Nucleophilic / BasicThe lone pairs on the oxygen atoms can act as nucleophiles or as bases to accept protons. masterorganicchemistry.com

Tautomerism and its Impact on Reaction Mechanisms

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.org While most simple ketones exist predominantly in the keto form, the equilibrium for β-dicarbonyl compounds can significantly favor the enol form. libretexts.org

The enol tautomer is stabilized by two primary factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system. masterorganicchemistry.comyoutube.com

Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group. masterorganicchemistry.comyoutube.com

The tautomeric equilibrium is highly dependent on the solvent. masterorganicchemistry.com For instance, studies on similar β-ketoesters have shown that the percentage of the enol tautomer can range from very low in hydrogen-bonding solvents like water to nearly 50% in nonpolar solvents like carbon tetrachloride. masterorganicchemistry.com

This tautomerism is critical to the compound's reactivity. The enol form and its corresponding enolate anion are the key nucleophilic species in many of its most important reactions. libretexts.org The interconversion between keto and enol forms can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization involves the removal of an α-hydrogen to form the resonance-stabilized enolate ion. libretexts.org

Acid-catalyzed enolization occurs via protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Key Reaction Classes Involving this compound

The unique reactivity of the β-dicarbonyl moiety makes this compound a valuable substrate for reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Carbon-Carbon Bond Forming Reactions

One of the most important applications of β-dicarbonyl compounds is in alkylation reactions. The high acidity of the α-hydrogens allows for the easy generation of a nucleophilic enolate using a moderately strong base, such as an alkoxide (e.g., sodium ethoxide). pressbooks.pub This enolate readily participates in nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.org

The general process is as follows:

Enolate Formation: A base removes an α-hydrogen to form the stabilized enolate. pressbooks.pub

Nucleophilic Attack: The enolate, acting as a carbon nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

Dialkylation: Since the initial product of mono-alkylation still possesses one acidic α-hydrogen, a second, different alkyl group can be introduced by repeating the process with another base and alkyl halide. pressbooks.pub

This sequence provides a powerful method for synthesizing a wide variety of substituted ketones, as the ester group can later be hydrolyzed and decarboxylated. youtube.com

Table 2: Representative Alkylation Reaction

Reactant 1Reagent(s)Reactant 2Product Type
This compound1. Base (e.g., NaOEt)Alkyl Halide (R-X)C-Alkylated β-ketoester
2. Alkyl Halide (R-X)

The enolate generated from this compound can also act as a nucleophile in reactions with other carbonyl compounds, such as aldehydes and ketones. This is the basis of the Aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound. pressbooks.publumenlearning.com

The process involves the nucleophilic addition of the enolate to the electrophilic carbonyl carbon of another molecule. lumenlearning.com The initial product is a β-hydroxy ketoester. khanacademy.org Often, this Aldol addition product is not isolated. If the reaction is heated, it can easily undergo a dehydration (elimination) reaction to yield a more stable α,β-unsaturated carbonyl compound, a product of Aldol condensation. pressbooks.pubmasterorganicchemistry.com The stability of the conjugated system is the driving force for this dehydration step. pressbooks.pub

When the reaction occurs between two different carbonyl compounds, it is termed a "crossed Aldol" reaction. pressbooks.pub To avoid a complex mixture of products, these reactions are most successful when one partner (like an aromatic aldehyde) cannot form an enolate itself, ensuring it acts only as the electrophile. masterorganicchemistry.com Reactions of ketone enolates with aromatic aldehydes are specifically known as Claisen-Schmidt condensations. lumenlearning.com

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nrochemistry.commasterorganicchemistry.com The active methylene (B1212753) group of this compound, flanked by two carbonyl groups, possesses enhanced acidity, making it a suitable Michael donor upon deprotonation to form a stabilized enolate. youtube.comvpscience.org

This enolate can then react with various Michael acceptors. While specific examples detailing this compound in Michael additions are not prevalent in the provided search results, the general reactivity of β-dicarbonyl compounds is well-established. arkat-usa.orgscience.gov For instance, the addition of β-ketoesters to α,β-unsaturated ketones, nitriles, or esters is a common synthetic strategy. masterorganicchemistry.com The reaction is typically catalyzed by a base, which facilitates the formation of the enolate. nrochemistry.com The bulky tert-butyl group may exert steric influence on the stereochemical outcome of the reaction. arkat-usa.org

A general scheme for the Michael addition involving a β-ketoester like this compound is as follows:

Deprotonation of the β-ketoester at the α-carbon by a base to form a resonance-stabilized enolate. nrochemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. youtube.com

Protonation of the resulting enolate to yield the 1,5-dicarbonyl adduct. nrochemistry.com

Conia-Ene Cyclizations

The Conia-ene reaction is an intramolecular cyclization that occurs between an enolizable carbonyl compound and a tethered alkene or alkyne. organic-chemistry.orgwikipedia.org This thermal or Lewis acid-catalyzed process provides a route to cyclic compounds. organic-chemistry.org β-Ketoesters, such as this compound, are excellent substrates for Conia-ene reactions due to their propensity to form enols. organic-chemistry.org

For a precursor derived from this compound, the reaction would proceed through an enol or enolate intermediate, which then undergoes an intramolecular nucleophilic attack on a tethered unsaturated system. The reaction is synthetically useful for the formation of five- and six-membered rings. organic-chemistry.org The development of catalytic versions of the Conia-ene reaction has expanded its applicability, allowing for milder reaction conditions. rsc.orgnih.gov For instance, gold-catalyzed Conia-ene reactions of β-ketoesters with alkynes have been shown to be highly efficient. rsc.org

The general mechanism involves:

Enolization of the β-ketoester.

A concerted 1,5-hydrogen shift in the thermal variant or a stepwise addition in the catalyzed version. organic-chemistry.org

Ester Transformations: Hydrolysis and Decarboxylation

The tert-butyl ester group of this compound can be cleaved under specific conditions, often leading to subsequent decarboxylation.

Hydrolysis: The hydrolysis of tert-butyl esters is typically achieved under acidic conditions. acsgcipr.org The mechanism proceeds via an SN1 pathway involving the formation of a stable tert-butyl cation. acsgcipr.orgpearson.com This contrasts with the base-catalyzed saponification of other esters, as tert-butyl esters are generally stable to basic hydrolysis. arkat-usa.org A variety of acids, such as trifluoroacetic acid or p-toluenesulfonic acid, can be employed for this transformation. acsgcipr.org Silica (B1680970) gel has also been reported as a medium for the hydrolysis of tert-butyl esters upon refluxing in toluene. researchgate.net

Decarboxylation: β-Keto acids are known to be unstable and readily undergo decarboxylation upon heating. ucc.iescispace.compressbooks.pub Therefore, the hydrolysis of this compound to the corresponding β-keto acid is often followed by the loss of carbon dioxide to yield a ketone. pressbooks.pub This decarboxylation proceeds through a cyclic six-membered transition state, which facilitates the elimination of CO2 and the formation of an enol, which then tautomerizes to the more stable ketone. pressbooks.pub Palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters offers a milder, neutral condition alternative to traditional hydrolysis and decarboxylation. nih.gov

Oxidative and Reductive Transformations

The dicarbonyl nature of this compound makes it susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The α-position of β-dicarbonyl compounds can be oxidized. For example, α-hydroxylation can be achieved using molecular oxygen in the presence of a cerium catalyst. researchgate.net Another method for the oxidation of the methylene group in β-dicarbonyls is the use of selenium dioxide. youtube.com The oxidation of ketones can also be achieved through haloform reactions if a methyl ketone moiety is present. ncert.nic.in

Reductive Transformations: The carbonyl groups of β-dicarbonyl compounds can be reduced. However, selective reduction of one carbonyl group over the other can be challenging. The specific reducing agent and reaction conditions will determine the outcome. General reducing agents for ketones, such as sodium borohydride (B1222165) or lithium aluminum hydride, could potentially reduce one or both carbonyl groups.

Intramolecular Cyclization Chemistry of this compound Precursors

Precursors derived from this compound can undergo intramolecular cyclization to form a variety of cyclic structures.

Formation of Cyclic Ketones and Heterocyclic Systems

The ability of β-dicarbonyl compounds to form enolates makes them excellent precursors for intramolecular cyclization reactions. pressbooks.pub By introducing a suitable electrophilic functional group at an appropriate position in a molecule derived from this compound, intramolecular alkylation can lead to the formation of cyclic ketones.

Furthermore, these precursors can be utilized in the synthesis of heterocyclic systems. For example, the reaction of β-dicarbonyl compounds with dinucleophiles can lead to the formation of various heterocycles. The specific heterocycle formed depends on the nature of the dinucleophile and the reaction conditions. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, for example, can be transformed into quinoxalin-2-ones through an iminyl radical cyclization. researchgate.net

Theoretical studies have also explored the intramolecular C-H insertion of related phosphanylidenecarbenes, which can lead to the formation of phosphorus-containing heterocycles. nih.govbeilstein-journals.orgnih.gov

Mechanism-Based Inactivation Studies

While no specific studies on the mechanism-based inactivation of enzymes by this compound itself were found, derivatives of this compound, particularly those containing reactive functional groups, could potentially act as mechanism-based inhibitors. For instance, compounds containing acetylenic moieties have been shown to be mechanism-based inactivators of cytochrome P450 enzymes. nih.govnih.gov The inactivation often involves the metabolic activation of the inhibitor by the enzyme to a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation.

The general principle of mechanism-based inactivation involves:

The inhibitor binding to the active site of the enzyme.

The enzyme catalyzing the conversion of the inhibitor into a reactive species.

The reactive species forming a covalent bond with a residue in or near the active site, leading to irreversible inhibition.

Derivatives of 3-nitropropionic acid, which shares some structural similarities with the hydrolysis product of this compound, have been investigated as inhibitors of various enzymes. mdpi.com

Interactive Data Tables

Table 1: Key Reactions of this compound and Related β-Dicarbonyl Compounds

Reaction Type Reagents/Conditions Product Type Reference(s)
Michael Addition Base, α,β-unsaturated carbonyl 1,5-dicarbonyl compound nrochemistry.com, masterorganicchemistry.com
Conia-Ene Cyclization Heat or Lewis Acid Cyclic ketone organic-chemistry.org, wikipedia.org
Hydrolysis Acid (e.g., TFA, p-TsOH) β-keto acid acsgcipr.org
Decarboxylation Heat (following hydrolysis) Ketone ucc.ie, pressbooks.pub
α-Hydroxylation O₂, CeCl₃·7H₂O α-hydroxy-β-dicarbonyl researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-nitropropionic acid
Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates
Quinoxalin-2-ones
p-toluenesulfonic acid
Trifluoroacetic acid
Selenium dioxide
Sodium borohydride
Lithium aluminum hydride
Pyrazoles
Isoxazoles

Applications in Advanced Organic Synthesis

Tert-butyl 2-acetyl-4-oxopentanoate as a Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its 1,3-dicarbonyl moiety. This functional group arrangement allows for a variety of classical and modern organic reactions, facilitating the construction of complex carbon skeletons and the introduction of diverse functional groups. The presence of both an acetyl group and a keto-ester provides differential reactivity, enabling selective chemical manipulations.

As a precursor molecule, this compound is instrumental in the synthesis of complex organic molecules, particularly those incorporating β-ketoacid functionalities. The β-dicarbonyl system is a cornerstone in C-C bond formation, readily undergoing reactions such as alkylations and acylations at the central α-carbon. The tert-butyl ester group offers the advantage of being robust under many reaction conditions while being susceptible to cleavage under specific acidic conditions, providing an orthogonal protecting group strategy in multistep syntheses. This allows for the sequential introduction of various substituents, leading to highly functionalized and complex molecular architectures.

The reactivity of the 1,3-dicarbonyl system makes this compound an ideal starting material for the synthesis of a wide range of heterocyclic compounds. Through condensation reactions with various dinucleophiles, the dicarbonyl unit can be readily transformed into five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms.

The synthesis of indole frameworks can be achieved using this compound through the Japp-Klingemann reaction. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with the active methylene (B1212753) group of the β-keto-ester. The initial azo compound undergoes a rearrangement and subsequent loss of the acetyl group to form a phenylhydrazone. This intermediate can then be subjected to Fischer indole synthesis conditions, typically heating in the presence of a strong acid, to induce cyclization and afford the corresponding indole-2-carboxylate derivative. wikipedia.orgwikipedia.org This two-step sequence provides a reliable route to substituted indoles, which are prevalent motifs in pharmaceuticals and natural products. researchgate.nettsijournals.com

Table 1: Synthesis of Indole Derivatives via Japp-Klingemann/Fischer Indole Synthesis

StepReactionReactantsKey Intermediate/Product
1Japp-Klingemann ReactionThis compound, Aryl Diazonium SaltArylhydrazone
2Fischer Indole SynthesisArylhydrazone, Acid Catalyst (e.g., H₂SO₄, PPA)Substituted Indole-2-carboxylate

Pyrimidine derivatives are readily accessible from this compound by employing the Biginelli reaction. wikipedia.org This multicomponent reaction involves the acid-catalyzed condensation of the β-dicarbonyl compound, an aldehyde, and urea (or thiourea). wikipedia.orgbiomedres.usamazonaws.com The reaction proceeds through a series of steps including aldol (B89426) condensation, imine formation, and cyclization to yield 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgmdpi.com The resulting dihydropyrimidine core can be further modified or aromatized, providing access to a large library of substituted pyrimidines, a class of compounds with significant biological and pharmaceutical activities. mdpi.comnih.gov

Table 2: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

Component 1Component 2Component 3CatalystProduct Class
This compoundAryl or Alkyl AldehydeUrea or ThioureaBrønsted or Lewis Acid3,4-Dihydropyrimidin-2(1H)-(thi)ones

The Hantzsch pyrrole synthesis offers a direct route to highly substituted pyrroles using this compound as the β-ketoester component. wikipedia.orgresearchgate.net This condensation reaction involves the reaction of the β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgnih.gov The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.orgyoutube.com Subsequent intramolecular cyclization and dehydration afford the final pyrrole ring. wikipedia.org This method is particularly valuable for creating pyrroles with specific substitution patterns, which are key intermediates in the synthesis of pharmaceuticals and materials. nih.gov

Table 3: Synthesis of Pyrrole-3-carboxylic Acid Derivatives via Hantzsch Synthesis

β-Ketoester Componentα-HaloketoneNitrogen SourceProduct Class
This compounde.g., ChloroacetoneAmmonia or Primary AmineSubstituted Pyrrole-3-carboxylates

The versatile dicarbonyl structure of this compound enables its use in the synthesis of other important heterocyclic systems such as quinazolines and triazoles.

Quinazoline Derivatives: The construction of the quinazoline ring can be achieved through the condensation of this compound with 2-aminobenzamide or related anthranilic acid derivatives. mdpi.comresearchgate.netmdpi.comkorea.ac.kr Under appropriate conditions, typically involving heat or acid catalysis, the amino group of the anthranilamide condenses with one of the carbonyl groups of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the quinazolinone ring system. mdpi.com

Triazole Derivatives: Substituted 1,2,4-triazoles can be prepared from this compound by reaction with hydrazine (B178648) or its derivatives. nih.govisres.orgtijer.org The reaction involves the initial formation of a hydrazone at one carbonyl group, followed by cyclization involving the second carbonyl group and the remaining nitrogen of the hydrazine moiety. This method provides access to triazoles, which are a class of heterocycles with a broad spectrum of applications in medicinal and agricultural chemistry. organic-chemistry.orgfrontiersin.org

Intermediate in Natural Product Synthesis

β-Ketoesters and related β-dicarbonyl compounds are fundamental building blocks in the total synthesis of complex natural products. google.comresearchgate.net Their ability to be easily alkylated and to participate in cyclization reactions makes them ideal for constructing both carbocyclic and heterocyclic core structures. This compound, with its multiple reactive sites, serves as a valuable precursor for creating intricate molecular architectures found in bioactive molecules. smolecule.com

The synthetic utility of this compound in natural product synthesis can be seen in its potential to:

Form Heterocyclic Cores: As detailed in section 4.1.2.5, it can be used to construct substituted pyrrole rings, a common motif in many alkaloids and other natural products.

Construct Polyketide Fragments: The 1,3-dicarbonyl system is a key feature of polyketides. Reactions at the active methylene carbon and selective transformations of the carbonyl and ester groups allow for chain extension and the introduction of stereocenters.

Undergo Decarboxylation: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. If the β-keto functionality is retained, the resulting β-keto acid can be easily decarboxylated upon heating to yield a methyl ketone, a common transformation in late-stage synthetic steps. pressbooks.pub

While specific total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of numerous complex molecules. rsc.org

Utility in Material Science and Chemical Research

The functional groups present in this compound also lend themselves to applications in material science, where it can act as a monomer, a polymer modifier, or a precursor to specialized molecules like catalysts.

Development of Novel Materials and Polymers

The incorporation of β-ketoester functionalities into polymer chains can impart unique properties, such as the ability to form thermally stable materials or to act as cross-linking sites. nih.gov Research has shown that pyrazolones, which are synthesized from β-keto esters, can be precursors to thermally stable polymers. nih.gov

Furthermore, poly(keto-esters) have been synthesized by modifying existing polyketones, indicating that the keto-ester group is a stable and desirable functionality within a polymer backbone. google.com this compound could potentially be used in several ways:

As a Monomer: The carbonyl groups could be transformed into other functionalities (e.g., diols via reduction) that are suitable for step-growth polymerization to form polyesters or polyurethanes.

As a Cross-linking Agent: The active methylene group can undergo Michael addition reactions with polymers containing α,β-unsaturated carbonyls (e.g., polyacrylates), leading to the formation of a cross-linked network.

As a Polymer Additive: The compound could be used to modify the surface properties of materials or to act as a plasticizer in certain polymer formulations.

Precursors for Chiral Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. β-Dicarbonyl compounds are highly valuable precursors for a wide range of chiral ligands due to their ability to be readily modified and to chelate metal ions. documentsdelivered.comresearchgate.net

The two carbonyl groups of this compound can be derivatized to create bidentate or even tridentate ligands. A common strategy involves the condensation of the dicarbonyl compound with a chiral amine to form a chiral Schiff base ligand (a "salen" type ligand if a diamine is used). These ligands can coordinate with various transition metals (e.g., Cu, Ru, Pd) to form catalysts capable of inducing enantioselectivity in reactions such as hydroxylations, reductions, or C-C bond-forming reactions. semanticscholar.org

The process can be summarized as follows:

Synthesis of Chiral Ligand: Reaction of this compound with a chiral amine or amino alcohol.

Metal Complexation: Introduction of a metal salt (e.g., Cu(OAc)₂, PdCl₂) to form the chiral catalyst complex.

Asymmetric Catalysis: Application of the catalyst in a chemical transformation to produce an enantiomerically enriched product.

The steric bulk of the tert-butyl group can also play a crucial role in creating a well-defined chiral pocket around the metal center, potentially enhancing enantioselectivity.

Resins for 3D Printing (Hybrid Materials)

Vat photopolymerization 3D printing techniques, such as stereolithography (SLA) or digital light processing (DLP), rely on liquid photocurable resins that solidify upon exposure to UV light. mdpi.com These resins are typically composed of acrylate or methacrylate monomers and oligomers that undergo radical polymerization. researchgate.net

While not a standard component, the reactivity of this compound makes it a candidate for inclusion in novel hybrid resin formulations. The active methylene protons of the β-dicarbonyl system can participate in base-catalyzed Michael addition reactions with acrylate double bonds. This reaction could be used to incorporate the molecule into the polymer network.

A potential application involves a dual-cure system:

UV-Initiated Radical Polymerization: The primary acrylate monomers polymerize to form the main structure of the object.

Thermally or Chemically-Induced Cross-linking: A post-curing step involving a base catalyst could trigger a Michael addition reaction between any unreacted acrylate groups and the this compound, increasing the cross-link density and modifying the material's final thermomechanical properties.

This approach could be used to create hybrid materials with tailored properties, leveraging the distinct reactivity of the β-ketoester component. chemrxiv.org

Analytical and Spectroscopic Characterization Techniques for Tert Butyl 2 Acetyl 4 Oxopentanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of tert-butyl 2-acetyl-4-oxopentanoate, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The compound exists in equilibrium between its diketo and enol forms, which can often be observed in NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Tert-butyl group: A characteristic sharp singlet is expected around δ 1.4-1.5 ppm, integrating to nine protons. For example, the tert-butyl protons in similar ester compounds like tert-butyl p-tolylcarbamate and ethyl 4-tert-butylbenzoate appear at δ 1.51 ppm and δ 1.34 ppm, respectively. rsc.orgrsc.org

Acetyl groups: Two singlets corresponding to the two acetyl methyl groups (CH₃) are anticipated. In the diketo form, these would appear in the region of δ 2.1-2.3 ppm.

Methylene (B1212753) and Methine protons: The methylene (-CH₂-) and methine (-CH-) protons of the pentanoate backbone would exhibit more complex splitting patterns (multiplets) in the δ 2.5-4.0 ppm range, depending on the tautomeric form present. The methine proton in the diketo form is expected to be a triplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbonyl carbons: Signals for the three carbonyl carbons (two ketonic and one ester) are expected in the downfield region, typically between δ 165-205 ppm. The ester carbonyl is generally found at the lower end of this range (e.g., ~166.8 ppm in ethyl 4-tert-butylbenzoate), while ketone carbonyls appear at higher chemical shifts (>200 ppm). rsc.org

Tert-butyl group: The quaternary carbon of the tert-butyl group typically appears around δ 80-82 ppm, with the methyl carbons resonating around δ 28 ppm. rsc.org

Aliphatic carbons: The remaining methyl, methylene, and methine carbons of the main chain would appear in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
tert-Butyl (CH₃)₃C-~1.4-1.5 (s, 9H)~28
tert-Butyl -C(CH₃)₃-~80-82
Acetyl CH₃CO-~2.1-2.3 (s, 6H)~25-30
Methylene -CH₂-~2.5-3.0 (m, 2H)~45-55
Methine -CH-~3.5-4.0 (m, 1H)~50-60
Ester Carbonyl -COO--~165-175
Ketone Carbonyl -CO--~200-205

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₈O₄. nih.govchemsrc.com The calculated exact mass is 214.12050905 Da. nih.gov HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that matches this value with high precision (typically within 5 ppm).

Chemical Ionization Mass Spectrometry (CI MS): CI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which can be beneficial for confirming the molecular weight.

A common fragmentation pathway for tert-butyl esters in mass spectrometry is the loss of the tert-butyl group as a stable carbocation or the loss of isobutylene (B52900). A prominent peak at m/z 57, corresponding to the [C(CH₃)₃]⁺ ion, is a characteristic feature for compounds containing a tert-butyl group. wiley-vch.de

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₁₈O₄ nih.govchemsrc.com
Molecular Weight214.26 g/mol nih.gov
Exact Mass214.12050905 Da nih.gov
Common Fragment[C(CH₃)₃]⁺ (m/z 57) wiley-vch.de

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from its carbonyl groups.

C=O Stretching: Strong, sharp absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups are expected in the region of 1700-1750 cm⁻¹. The ester carbonyl typically absorbs at a higher frequency (e.g., ~1735-1750 cm⁻¹) than the ketone carbonyls (~1705-1725 cm⁻¹). The presence of multiple carbonyls may lead to overlapping or distinct peaks in this region.

C-O Stretching: A strong band for the C-O stretch of the ester group is expected between 1150-1250 cm⁻¹.

C-H Stretching: Absorptions due to C-H stretching in the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The C-C backbone and C-H symmetric stretching vibrations often give rise to strong Raman signals.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850-3000Medium-Strong
C=O (Ester)Stretching~1735-1750Strong
C=O (Ketone)Stretching~1705-1725Strong
C-O (Ester)Stretching1150-1250Strong

Crystallographic Studies of this compound Derivatives

Should this compound or a suitable solid derivative be synthesized, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For chiral derivatives, this method can establish the absolute stereochemistry. While no specific studies on this compound were found, research on complex molecules containing tert-butyl groups demonstrates the power of this technique to confirm molecular structure and stereochemistry. researchgate.netnsf.gov

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, by-products, and solvents, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions that synthesize this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the product can be visualized, often under UV light or with a chemical stain like potassium permanganate.

Column Chromatography: For purification on a preparative scale, column chromatography using silica gel is the standard method. The crude product is loaded onto a column and eluted with a solvent system optimized by TLC, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final product with great accuracy. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient is commonly employed for compounds of similar polarity. A UV detector would be suitable for detection due to the presence of carbonyl groups.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity

The separation of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, necessitates the use of a chiral environment. sepscience.com This is most commonly achieved in HPLC through the use of a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely employed for the resolution of a broad range of racemic compounds, including those with 1,3-dicarbonyl structures. nih.gov

For the enantioseparation of 2-aryl-1,3-dicarbonyl analogues, which are structurally related to this compound, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) has demonstrated excellent enantioselectivity. nih.gov The separation is typically performed in normal phase mode, utilizing mobile phases composed of hexane and an alcohol like isopropanol. nih.gov The interaction between the analyte's enantiomers and the chiral selector of the CSP leads to the formation of transient diastereomeric complexes, resulting in different retention times and thus, separation. nih.gov

The purity of this compound can also be determined using HPLC, often with a more conventional achiral reversed-phase column (e.g., C18). In this mode, separation is based on the compound's hydrophobicity. Isocratic or gradient elution with a mobile phase mixture, such as acetonitrile and water, is a common approach. A UV detector is typically employed for detection, as the carbonyl groups in the molecule provide sufficient chromophores.

Table 1: Illustrative HPLC Conditions for Analysis of β-Dicarbonyl Compounds

ParameterEnantiomeric Excess Determination (Chiral HPLC)Purity Determination (Reversed-Phase HPLC)
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))C18 (Octadecyl-silica)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature AmbientAmbient
Injection Volume 10 µL10 µL

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Product Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for monitoring the progress of reactions involving this compound and for analyzing the profile of reaction products and potential by-products.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls. For compounds like this compound, a mid-polarity column is often a suitable choice. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides not only quantitative data but also structural information from the mass spectrum of each separated component, aiding in the identification of unknown products or impurities.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This is especially beneficial for the analysis of complex mixtures that may be generated during the synthesis or subsequent reactions of this compound. In GC × GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with separated components appearing as spots on a plane, allowing for the resolution of co-eluting peaks from the first dimension.

Table 2: Representative GC Conditions for the Analysis of Reaction Products

ParameterGas Chromatography (GC-MS)
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 amu

Note: This table provides a general GC-MS method that can be adapted for the analysis of products from reactions involving this compound. Optimization would be required for specific applications.

Computational and Theoretical Investigations of Tert Butyl 2 Acetyl 4 Oxopentanoate

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intricate details of chemical reactions involving complex organic molecules like tert-butyl 2-acetyl-4-oxopentanoate.

While direct DFT studies on this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous β-dicarbonyl compounds allows for a robust extrapolation of its likely chemical behavior. These studies typically focus on key reactions such as keto-enol tautomerism, alkylation, and condensation reactions.

β-Dicarbonyl compounds are well-known for their participation in condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, to form heterocyclic structures. beilstein-journals.orgresearchgate.net DFT calculations on these types of reactions have been instrumental in mapping out the reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. beilstein-journals.org For instance, in a Hantzsch-like reaction, this compound would serve as the β-ketoester component. Computational models can predict the activation energy for the initial condensation steps and the subsequent cyclization and oxidation to form the final dihydropyridine (B1217469) product. The bulky tert-butyl group is expected to exert significant steric influence, potentially affecting the reaction rates and the stability of intermediates compared to smaller ester groups like ethyl acetoacetate (B1235776). beilstein-journals.org

The keto-enol tautomerism is a fundamental process in β-dicarbonyls. DFT studies on molecules like acetylacetone (B45752) and various cyclodiones have calculated the energy barriers for this interconversion. orientjchem.orgnih.govcnr.it These calculations show that the transition state involves a four-membered ring, and the energy barrier can be substantial, often exceeding 30 kcal/mol in the gas phase. orientjchem.org The presence of solvents can alter the relative stability of the tautomers, with polar solvents typically favoring the more polar keto form. orientjchem.org

Table 1: Representative Calculated Activation Energies for β-Dicarbonyl Reactions (DFT Studies) This table presents data from analogous compounds to infer the reactivity of this compound.

Reaction Model Compound Method Activation Energy (kcal/mol) Solvent
Keto-Enol Tautomerism 3-Phenyl-2,4-pentanedione B3LYP/6-31+G(d) 30.61 Gas Phase
Keto-Enol Tautomerism 3-Phenyl-2,4-pentanedione B3LYP/6-31+G(d) 31.26 Water
Keto-Enol Tautomerism Cyclohexane-1,3-dione M062X/6-31+G(d,p) 58.4 Water
Keto-Enol Tautomerism Acetylacetone B3LYP/6-31G* ~62-63 Gas Phase

The electronic structure of this compound is central to its reactivity. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. nih.gov

For a β-dicarbonyl compound, the HOMO is typically associated with the enol or enolate form. In the enolate, the HOMO is a π-type orbital with significant electron density delocalized across the O-C-C-C-O framework. aimspress.comyoutube.com This high-energy, electron-rich orbital makes the central carbon atom a potent nucleophile, ready to attack electrophilic species. youtube.com

The LUMO, conversely, is generally a π* antibonding orbital centered on the carbonyl groups. researchgate.net Electrophilic attack on the molecule, such as protonation, often occurs at the carbonyl oxygen atoms, which is consistent with the distribution of the LUMO. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govaimspress.com For this compound, the electron-donating nature of the alkyl groups and the steric bulk of the tert-butyl group can subtly influence these frontier orbital energies compared to simpler β-dicarbonyls.

Table 2: Conceptual Frontier Molecular Orbital Characteristics for a β-Dicarbonyl Compound

Molecular Orbital Primary Location Associated Reactivity Influencing Factors
HOMO Delocalized π-system of the enolate Nucleophilic attack at the central carbon Substituents on the carbonyls, solvent
LUMO π* orbital of the carbonyl groups Electrophilic attack at carbonyl oxygen Conjugation, electron-withdrawing groups

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound allows it to adopt various conformations, which can be explored through computational methods to identify the most stable structures and understand its dynamic behavior.

The most significant conformational feature of β-dicarbonyls is the keto-enol tautomerism. The molecule can exist as a diketo form or as one of several possible enol forms, which are stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. nih.gov For most linear β-diketones, the enol form is thermodynamically preferred in the gas phase and in non-polar solvents due to this stabilizing interaction. nih.gov

Beyond tautomerism, the rotation around the various single bonds gives rise to multiple conformers. The tert-butyl group, in particular, imposes significant steric constraints. Due to its large size, it has a high A-value (a measure of steric bulk), meaning it strongly disfavors sterically crowded positions. libretexts.orglibretexts.org In any conformation, the molecule will arrange itself to minimize the steric clashes involving this bulky group. Computational analysis of related molecules, like cis-1,4-di-tert-butylcyclohexane, shows that the system will adopt higher-energy conformations like a twisted boat to place the bulky groups in less hindered pseudo-equatorial positions. upenn.edu For this compound, this means that rotations around the C-O and C-C bonds will be heavily biased to move the tert-butyl group away from the rest of the molecule.

Table 3: Relative Stability of Tautomers in β-Dicarbonyl Systems Data from analogous compounds is used to illustrate the principles applicable to this compound.

Compound Tautomer Relative Stability (kcal/mol) Conditions
3-Phenyl-2,4-pentanedione Enol 0 (Reference) Gas Phase
3-Phenyl-2,4-pentanedione Keto +17.89 Gas Phase
3-Phenyl-2,4-pentanedione Enol 0 (Reference) Water
3-Phenyl-2,4-pentanedione Keto +16.50 Water
Cyclohexane-1,3-dione Keto 0 (Reference) Water
Cyclohexane-1,3-dione Enol +1.2 Water

The two carbonyl oxygens of this compound can act as a bidentate ligand, chelating to protons and metal cations. Theoretical studies on similar β-dicarbonyls have investigated the nature of this binding. DFT calculations have shown that alkali metal cations like Li+ typically bind to the two oxygen atoms, forming a stable cyclic complex based on the keto form of the molecule.

Protonation is more complex. Depending on the specific β-dicarbonyl, the proton may add to a carbonyl oxygen of the more stable enol form, or it may induce a shift to the keto form to create a cyclic protonated structure. The steric hindrance from the tert-butyl group would likely play a role in the binding affinity and the preferred geometry of the resulting complex, potentially disfavoring the formation of very compact cyclic structures compared to less hindered analogues. Molecular dynamics (MD) simulations can be employed to study these interactions in a dynamic environment, providing insights into the stability of such complexes in solution and the role of solvent molecules. acs.orgnih.gov

In Silico Screening and Design of Analogues

The structural and electronic information gained from computational studies can be leveraged for the in silico design and screening of novel analogues of this compound. researchgate.net This molecule can serve as a versatile scaffold for creating libraries of new compounds with tailored properties. nih.gov

For example, in drug discovery, the Hantzsch reaction is a classic method for synthesizing 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities. beilstein-journals.org Using this compound as a starting material, in silico methods can be used to design a virtual library of dihydropyridine analogues by varying the aldehyde and nitrogen source components. nih.gov Molecular docking and MD simulations could then be used to screen this virtual library against a biological target, such as a specific enzyme or receptor, to identify candidates with high predicted binding affinity before committing to their chemical synthesis. nih.govyoutube.com

Emerging Research Directions and Methodological Advances

Green Chemistry Principles in the Synthesis of Tert-butyl 2-acetyl-4-oxopentanoate

The application of green chemistry principles to the synthesis of this compound is gaining traction, with a focus on sustainable reagents, catalytic systems, and environmentally benign reaction conditions. These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.

Sustainable Reagents and Catalytic Systems

Recent research has highlighted the use of more sustainable reagents and catalysts for the synthesis of tert-butyl esters and related β-ketoesters. One novel method employs di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source in a process facilitated by electromagnetic milling. rsc.orgrsc.org This approach is notable for being solvent-free, base-free, and not requiring additional heating, making it a highly green and sustainable option. rsc.orgrsc.org The neutral reaction environment is particularly beneficial for sensitive molecules. rsc.orgrsc.org

Enzymes, such as Candida antarctica lipase (B570770) B (CALB), are also being utilized as environmentally safe catalysts for the transesterification of β-ketoesters. google.comgoogle.com This biocatalytic method can be performed under mild, solvent-free conditions and has demonstrated high yields and chemoselectivity. google.comgoogle.com Boric acid, another environmentally benign catalyst, has been successfully used in the transesterification of ethyl acetoacetate (B1235776) with various alcohols, showcasing its potential for greener β-ketoester synthesis. rsc.org

The development of heterogeneous amine catalysts is also a significant area of interest due to their improved toxicity profiles and the potential for recovery and reuse. rsc.org These catalysts, along with ionic liquids like N-methyl-2-pyrrolidone hydrogen sulfate, offer advantages such as high catalytic activity and easy separation from the reaction mixture. rsc.org

Solvent-Free Conditions and Environmentally Benign Processes

A significant push in green chemistry is the move towards solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions and simplify purification processes. Microwave-assisted solvent-free organic reactions have been shown to be efficient for preparing β-ketoesters. researchgate.net

Furthermore, processes that eliminate the need for additional reagents, such as acidic or basic catalysts, are being developed. researchgate.net For instance, the hydrolysis of tert-butyl esters has been demonstrated in protic solvent systems using a continuous plug flow reactor at elevated temperatures and pressures, without the need for pH modification. researchgate.netnih.gov This method represents a greener approach by minimizing reagent use. researchgate.net The use of two-phase mediums with phase-transfer catalysts, such as methyltri-n-octylammonium chloride, also offers an advantage by avoiding anhydrous solvents in reactions like diazo transfer for preparing α-diazo carbonyl compounds. orgsyn.org

Flow Chemistry Applications for this compound Transformations

Flow chemistry, particularly utilizing microreactor technology, is emerging as a powerful tool for the synthesis and transformation of tert-butyl esters and β-ketoesters, offering enhanced efficiency, scalability, and safety compared to traditional batch processes. rsc.orgresearchgate.net

Microreactor Technology for Enhanced Efficiency and Scalability

Microreactors provide significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and improved reproducibility. researchgate.net These characteristics often lead to higher yields and selectivities in chemical reactions. rsc.org The application of heterogeneous catalysis within microreactors further facilitates cleaner and scalable flow methodologies for organic synthesis. rsc.org The design of supported catalysts, such as transition metals on various supports, is a key area of advancement for a range of synthetic applications in microreactors. rsc.org The use of microstructured reactors is particularly favored in flow photochemistry due to enhanced light absorption and control. dokumen.pub

Continuous Processes for tert-Butyl Ester Synthesis and Deprotection

Continuous flow processes are being developed for both the synthesis and deprotection of tert-butyl esters. A direct and sustainable method for introducing the tert-butoxycarbonyl group into various organic compounds has been achieved using flow microreactor systems, proving more efficient and versatile than batch methods. rsc.org

For deprotection, a reagent-free continuous thermal method has been established for hydrolyzing the tert-butyl ester functionality. researchgate.netnih.gov This process, carried out in a continuous plug flow reactor at high temperatures, eliminates the need for additional reagents and allows for simple product isolation. researchgate.netnih.gov This approach has been successfully applied to a variety of substrates, demonstrating its selectivity and potential for broader application. researchgate.net

Catalyst Development for β-Ketoester Transformations

The development of novel and efficient catalysts is crucial for advancing the synthesis and transformation of β-ketoesters, including this compound. Research in this area is focused on improving reaction rates, yields, and selectivity under milder and more environmentally friendly conditions.

A variety of catalysts have been explored for the transesterification of β-ketoesters, which is a key reaction for modifying these compounds. rsc.org These include protic acids, Lewis acids, organic bases, and enzymes. rsc.orgresearchgate.net The choice of catalyst is critical as the kinetics of transesterification are typically slow. rsc.org For instance, Ytterbium(III) triflate has been shown to be an effective Lewis acid catalyst for the rapid conversion of primary and secondary alcohols to the corresponding β-ketoesters. rsc.org

Palladium-catalyzed reactions of allyl β-keto esters have opened up new avenues in β-ketoester chemistry. nih.gov These reactions proceed through the formation of palladium enolates, which can then undergo various transformations such as reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov

The synthesis of β-ketoesters from ketones and reagents like ethyl chloroformate is also an area of active research. nih.gov Developing methods that are simple, fast, and applicable to a wide range of ketones is a key objective. nih.gov

Organometallic Catalysis

Organometallic catalysts, particularly those based on transition metals like palladium and gold, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The dicarbonyl motif in this compound provides multiple sites for activation and reaction.

Gold(I)-catalyzed Reactions: While specific gold-catalyzed reactions involving this compound are not extensively documented in the provided search results, the general reactivity of β-dicarbonyl compounds in gold catalysis is well-established. Gold catalysts are known for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. The enol or enolate form of this compound can act as a soft nucleophile in such transformations, leading to the formation of complex cyclic or acyclic structures.

Palladium-catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with applications ranging from cross-coupling to cascade reactions. tcichemicals.com Palladium(II) catalysts, for instance, can facilitate the oxidative coupling of certain substrates with olefins under aerobic conditions. snnu.edu.cn In a related context, palladium(II) acetate (B1210297) has been shown to catalyze the acylative cleavage of ethers. researchgate.net

A significant application of palladium catalysis relevant to structures like this compound is in cascade reactions. For example, palladium(II) can catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins, leading to the formation of isocoumarins in a tandem process that constructs both C-O and C-C bonds. snnu.edu.cn This strategy highlights the potential for using the functionalities within this compound to engage in similar palladium-catalyzed cascade sequences for heterocycle synthesis. Furthermore, palladium catalysts are employed in α-arylation reactions of related compounds like tert-butyl cyanoacetate, demonstrating their utility in forming C-C bonds at the α-position of esters under mild conditions. figshare.com

Table 1: Examples of Palladium-Catalyzed Reactions
Reaction TypeCatalystSubstratesProduct TypeRef.
Cascade Cyclization-Oxidative OlefinationPdCl₂tert-Butyl 2-alkynylbenzoates, OlefinsIsocoumarins snnu.edu.cn
Acylative Cleavage of EthersPd(OAc)₂Ethers, Acyl HalidesHaloesters researchgate.net
Carbonylative α‑ArylationPd(OAc)₂ / Ligandtert-Butyl cyanoacetate, Aryl Bromidesα-Aryl-β-keto esters figshare.com
Sonogashira Cross-CouplingPd(OAc)₂ / Phosphonium SaltAryl Bromides, PhenylacetyleneDiphenylacetylenes researchgate.net

Enzymatic Catalysis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Lipases, in particular, have emerged as powerful biocatalysts for various transformations, including esterification, amidation, and transesterification. nih.govresearchgate.net These reactions are prized for their mild conditions, high chemo-, regio-, and stereoselectivity, and often proceed without the need for toxic organic solvents. bohrium.comnih.gov

Lipase-catalyzed Transesterification: The transesterification of β-keto esters is a valuable transformation in organic synthesis, allowing for the modification of the ester group under gentle conditions. nih.gov This is particularly important for β-keto esters as the corresponding β-keto acids are prone to decarboxylation. nih.gov Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this purpose. bohrium.comgoogle.com CALB, often immobilized on a resin for easy recycling, can catalyze the transesterification of β-keto esters with a wide range of primary and secondary alcohols, including allylic and propargylic alcohols. nih.gov The reaction likely proceeds through an enol intermediate, where chelation between the two carbonyl groups plays a key role. nih.gov This methodology provides a straightforward route to synthesize a diverse library of β-keto esters, including optically active variants that are crucial building blocks for natural product synthesis. google.com

Table 2: Lipase-Catalyzed Transesterification of β-Keto Esters
LipaseAcyl Donor (β-Keto Ester)AlcoholKey FeaturesRef.
Candida antarctica Lipase B (CALB)Methyl/Ethyl β-keto estersPrimary, secondary, allylic, propargylic alcoholsHigh yields (>90%), chemoselective, mild, solvent-free conditions possible, enzyme is recyclable. nih.govgoogle.com
Various LipasesDihydrocaffeic acid1-Butanol"Green chemistry" approach to increase lipophilicity of phenolic acids. nih.gov
Novozym 435 (Immobilized CALB)VariousVariousUsed in kinetic resolution of alcohols and polymerization reactions. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. While specific examples involving this compound are sparse in the provided results, general principles can be applied.

For the transesterification of β-keto esters, solid catalysts like kaolinitic clay have been shown to be effective. nih.gov These clays (B1170129) act as reusable, heterogeneous catalysts for the selective transesterification of methyl β-keto esters with various alcohols. nih.gov Similarly, silica-supported boric acid has been used as a heterogeneous catalyst for the efficient transesterification of β-keto methyl/ethyl esters under solvent-free conditions. bohrium.com These methods represent an environmentally friendly approach, minimizing waste and simplifying product purification. The development of such solid catalysts is a growing area of research aimed at replacing traditional homogeneous systems.

Retrosynthetic Analysis Strategies Involving this compound Motifs

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comamazonaws.com It involves "deconstructing" a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions. deanfrancispress.comresearchgate.net The 1,3-dicarbonyl and 1,5-dicarbonyl relationships within this compound make it a powerful synthon in retrosynthesis.

The compound itself can be seen as a key intermediate or building block in the synthesis of more complex molecules. nih.gov For instance, related structures, such as tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, are vital intermediates in the synthesis of pharmaceuticals like Alectinib. The retrosynthesis of such a target would identify the oxopentanoate derivative as a key fragment.

A common retrosynthetic disconnection for a 1,3-dicarbonyl system like the β-keto ester portion of the molecule would lead back to an ester enolate and an acylating agent. For the 1,5-dicarbonyl system, a key retrosynthetic strategy is the Michael addition. Disconnecting the bond between C2 and C3 would reveal a Michael acceptor (an α,β-unsaturated ketone) and a Michael donor (the enolate of tert-butyl acetate).

Illustrative Retrosynthetic Approach:

Consider a hypothetical complex target molecule containing a substituted cyclohexenone ring. A retrosynthetic analysis might reveal that this ring could be formed via an intramolecular aldol condensation of a 1,5-dicarbonyl compound. This 1,5-dicarbonyl precursor could, in turn, be synthesized via a Michael addition, where this compound (or its enolate) acts as the nucleophile adding to an appropriate α,β-unsaturated system. This strategic use of the compound as a multifunctional building block allows for the rapid assembly of molecular complexity. The tert-butyl ester group is also synthetically useful, as it can be selectively cleaved under acidic conditions without affecting other sensitive functional groups.

The versatility of this compound and related β-dicarbonyl compounds ensures their continued importance as platforms for developing new synthetic methodologies and as key components in the strategic design of complex organic molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.